molecular formula C10H8ClN3O B3024540 1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 881040-35-3

1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B3024540
CAS RN: 881040-35-3
M. Wt: 221.64 g/mol
InChI Key: LHAJFYOBKJRJFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde”, there are methods developed for the synthesis of related compounds. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Polymerization of Substituted Aldehydes

Research on the polymerization of substituted aldehydes, including haloaldehydes, highlights the potential for developing new polymers with practical applications. Polymerization studies of aldehydes reveal insights into the mechanisms, thermodynamics, and properties of resulting polymers, pointing towards future utility in materials science (Kubisa et al., 1980).

Synthesis of Pyranopyrimidine Scaffolds

The synthesis of pyranopyrimidine scaffolds, which share a core pyrimidine structure with the queried compound, has been intensively investigated. These scaffolds are crucial precursors in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The review on hybrid catalysts' application in synthesizing such structures underscores the compound's relevance in drug discovery and development (Parmar et al., 2023).

Environmental Degradation of Pesticides

A significant area of research involves the degradation of pesticides, which may share structural similarities or functional groups with the compound . Studies on microbial degradation pathways of organophosphorus pesticides and their metabolites offer insights into bioremediation strategies. This research is crucial for understanding how chemical compounds interact with the environment and potential methods for mitigating their impact (Bose et al., 2021).

Chemical Synthesis and Drug Discovery

The role of pyrrolidine and related scaffolds in drug discovery provides context for understanding the chemical and biological significance of the queried compound. Research in this area focuses on the design and synthesis of bioactive molecules, highlighting the importance of such compounds in developing new therapeutic agents (Li Petri et al., 2021).

Mechanism of Action

The mechanism of action of “1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde” is not known due to the limited information available .

Safety and Hazards

The safety and hazards of “1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde” are not known due to the limited information available .

Future Directions

The future directions for “1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde” are not clear due to the limited information available .

properties

IUPAC Name

1-(4-chloro-6-methylpyrimidin-2-yl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-5-9(11)13-10(12-7)14-4-2-3-8(14)6-15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAJFYOBKJRJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.